![molecular formula C10H12N2O2 B12586823 Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- CAS No. 651314-79-3](/img/structure/B12586823.png)
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is a compound that features a morpholine ring substituted with a 3-(5-isoxazolyl)-2-propynyl group. This compound is of interest due to its unique structural properties, which include a five-membered isoxazole ring and a triple bond. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- typically involves the formation of the isoxazole ring followed by the attachment of the morpholine moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper(I) or ruthenium(II) catalysts . This reaction is carried out under mild conditions, usually at ambient temperature, and can be performed in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: The triple bond in the propynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of isoxazolines or isoxazolidines.
Substitution: Formation of various morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Morpholine derivatives: Compounds with the morpholine ring but different substituents on the ring.
Uniqueness
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is unique due to the combination of the isoxazole ring, propynyl group, and morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
651314-79-3 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-[3-(1,2-oxazol-5-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C10H12N2O2/c1(3-10-4-5-12-14-10)2-9-8-13-7-6-11-9/h4-5,9,11H,2,6-8H2 |
Clé InChI |
KOOKVWNERGXHFI-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)CC#CC2=CC=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
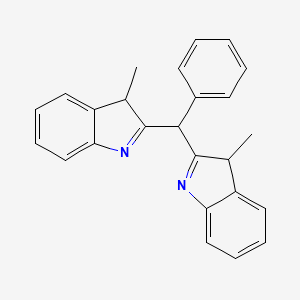
![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
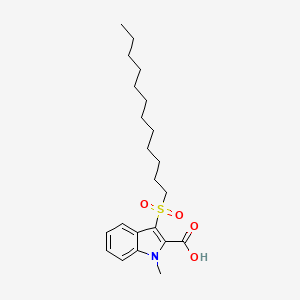
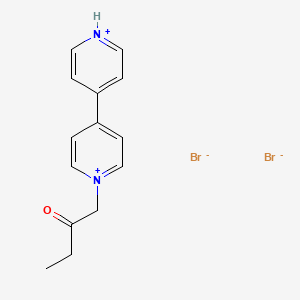


![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
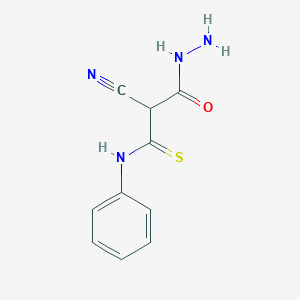
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
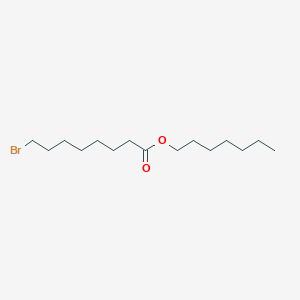
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
